![molecular formula C10H8ClN3O B1414927 4-[(2-Chloropyrimidin-4-yl)oxy]aniline CAS No. 853299-33-9](/img/structure/B1414927.png)

4-[(2-Chloropyrimidin-4-yl)oxy]aniline

Overview

Description

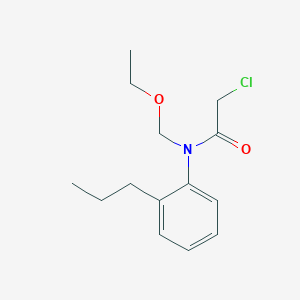

“4-[(2-Chloropyrimidin-4-yl)oxy]aniline” is a chemical compound with the molecular formula C10H8ClN3O . It has a molecular weight of 221.646 .

Synthesis Analysis

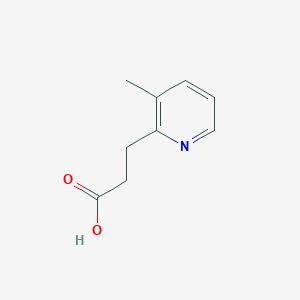

While specific synthesis methods for “this compound” were not found, a related compound, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, was synthesized by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an aniline group via an oxygen atom .Scientific Research Applications

Microwave-Based Synthesis

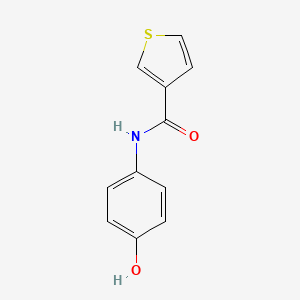

A study by Phoujdar et al. (2008) presented the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib, involving chlorination and nucleophilic displacement with a variety of anilines, including 4-[(2-chloropyrimidin-4-yl)oxy]aniline. This approach highlights the compound's role in synthesizing potential therapeutics (Phoujdar et al., 2008).

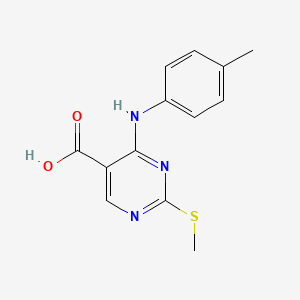

CDK Inhibitors Synthesis and Analysis

Wang et al. (2004) discussed the synthesis and structure-activity relationships (SARs) of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. This work demonstrates the compound's role in developing inhibitors targeting cyclin-dependent kinases, crucial in cancer research (Wang et al., 2004).

Chemoselective Coupling

A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on a chloropyrimidine ring system, producing diaminopyrimidine aldehydes. This research showcases the compound's application in selective chemical reactions, crucial for designing specific molecular structures (Choudhury et al., 2008).

Antitumor and Antimicrobial Activities

Research by Edrees et al. (2010) explored the antimicrobial, antitumor, and 5α-reductase inhibitor activities of hydrazonoyl substituted pyrimidinones. This highlights the compound's potential use in developing treatments for various diseases, including cancer (Edrees et al., 2010).

Insecticidal Activity

Wu et al. (2019) synthesized novel 4-arylamino pyrimidine derivatives and evaluated their insecticidal activities. This indicates the compound's utility in agricultural chemistry, particularly in pest control (Wu et al., 2019).

Electroluminescent Properties

Jin et al. (2020) studied the electroluminescent properties of compounds based on pyrimidine derivatives, suggesting the compound's application in developing organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Multikinase Inhibitor Development

Determann et al. (2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, which showed inhibitory activity against cancer-related protein kinases, indicating the compound's relevance in creating new cancer therapeutics (Determann et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is the Pregnane X receptor (PXR) . PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of potentially harmful xenobiotics and endobiotics .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through a redox process . This interaction could lead to changes in the target protein’s function, potentially altering cellular processes .

Biochemical Pathways

Given its target, it is likely involved in the regulation of metabolic and transport pathways for various compounds .

Pharmacokinetics

A dose response was observed for glucose lowering, suggesting it may have bioavailability and efficacy at certain doses .

Result of Action

Given its target and potential anticancer activity, it may result in changes to cellular metabolism and transport processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of iron in the reaction environment was found to determine the selectivity and efficacy of the reaction .

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCZDHZFURASCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)

![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)

![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)